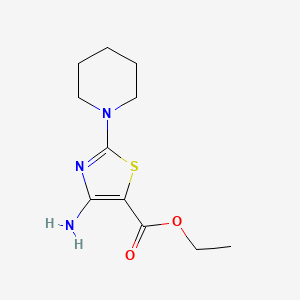![molecular formula C12H10FNO4S2 B3173807 3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 950270-33-4](/img/structure/B3173807.png)
3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid
概要
説明
3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a sulfonamide group The presence of the 4-fluorophenyl and methyl groups attached to the sulfonamide moiety adds to its structural diversity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P2S5) in an acidic medium.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiophene-2-carboxylic acid with 4-fluorobenzenesulfonyl chloride and methylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and Friedel-Crafts acylation, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrothiophenes, sulfonated thiophenes
科学的研究の応用
3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammation and cancer.
Material Science: The thiophene ring system is valuable in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It can be used to study the interactions of sulfonamide-containing compounds with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, allowing it to inhibit enzyme activity. Additionally, the fluorophenyl group can enhance binding affinity to certain receptors, leading to modulation of biological pathways .
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the sulfonamide and fluorophenyl groups, making it less versatile in medicinal applications.
4-fluorobenzenesulfonamide: Does not contain the thiophene ring, limiting its use in material science applications.
Methylsulfonylthiophene: Similar structure but lacks the fluorophenyl group, which can affect its biological activity.
Uniqueness
3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring, sulfonamide group, and fluorophenyl group. This combination provides a balance of electronic properties and steric effects, making it a versatile compound for various applications in medicinal chemistry, material science, and biological research .
特性
IUPAC Name |
3-[(4-fluorophenyl)-methylsulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S2/c1-14(9-4-2-8(13)3-5-9)20(17,18)10-6-7-19-11(10)12(15)16/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIOSHJUVTXKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid](/img/structure/B3173758.png)




![6-[(4-methoxyphenyl)sulfonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3173800.png)
![methyl 2-methyl-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B3173801.png)

![3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid](/img/structure/B3173818.png)


